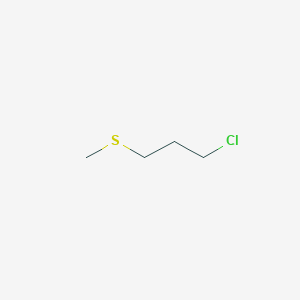

3-氯丙基甲基硫烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

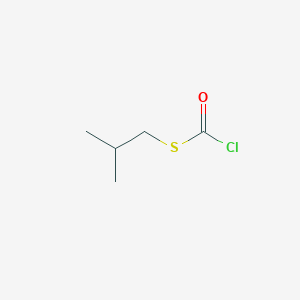

Synthesis Analysis

The synthesis of 3-Chloropropylmethylsulfane and related compounds involves reactions that introduce sulfur functionalities into organic molecules. For instance, compounds like 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes were synthesized through reactions involving (2-chloroprop-1-en-3-yl)sulfides with dichlorocarbene, indicating a method that could be adapted for the synthesis of 3-Chloropropylmethylsulfane (Nikonova et al., 2018).

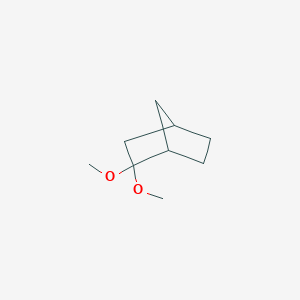

Molecular Structure Analysis

Molecular structure analysis of sulfur-rich organic compounds, such as chloro(triphenylmethyl)sulfanes, reveals complex structures with varied conformational properties. These studies provide insights into the geometric parameters and molecular conformations of sulfur-containing compounds, which are essential for understanding the chemical behavior of 3-Chloropropylmethylsulfane (Williams, Britten, & Harpp, 1994).

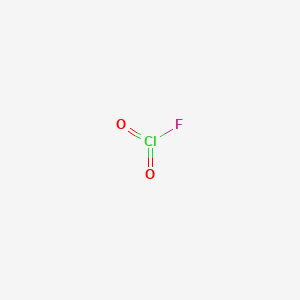

Chemical Reactions and Properties

3-Chloropropylmethylsulfane and similar compounds undergo various chemical reactions, including nucleophilic substitution and addition reactions, which are fundamental to their chemical properties. For example, the reactions involving diphenyl disulfide and 2,3-dichloroprop-1-ene demonstrate the reactivity of chlorosulfanyl groups in producing sulfanyl-containing products, which is relevant for understanding the reactivity of 3-Chloropropylmethylsulfane (Levanova et al., 2013).

科学研究应用

治疗靶点的酶抑制

最近的研究强调了硫烷硫原子的作用,特别是在以前归因于硫化氢 (H_2S) 的生理过程中。Hanaoka 等人 (2017) 的一项研究发现了 H_2S 产生酶 3-巯基丙酮酸硫转移酶 (3MST) 的有效抑制剂,揭示了该酶产生硫烷硫的机制。这项研究提供了针对 3MST 进行治疗应用的见解,突出了硫烷硫相关化学的药学相关性 (Hanaoka 等,2017)。

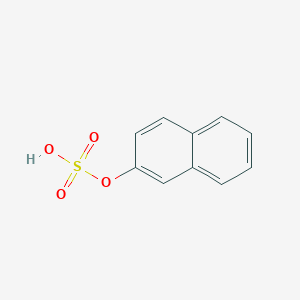

S-S 键形成的进展

具有 S-S 键(二硫化物)的有机化合物的合成和操作在生物化学和工业应用中至关重要。Mandal 和 Basu (2014) 对形成 S-S 键的最新方法进行了全面的综述,表明硫化学在为各种应用(从药物到自组装单层)创建二硫化物方面的广泛用途 (Mandal 和 Basu,2014)。

提高细胞中二硫化物的含量

Bora 等人 (2021) 的研究引入了一种创新方法来增加细胞中二硫化物的含量,利用酶 3-巯基丙酮酸硫转移酶 (3-MST) 和人工底物。该策略突出了调节硫烷硫物质以对抗氧化应激和炎症的治疗潜力,证明了硫转移化学的医学意义 (Bora 等,2021)。

用于污染缓解的创新催化

Liu 等人 (2016) 探索了使用 Fe(III)/亚硫酸盐/过硫酸盐体系在水处理中对偶氮染料进行脱色和矿化的可能性。他们的研究结果强调了硫化学在开发更有效和更环保的水净化催化工艺中的环境应用 (Liu 等,2016)。

属性

IUPAC Name |

1-chloro-3-methylsulfanylpropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClS/c1-6-4-2-3-5/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVGOEYQXCTKGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloropropylmethylsulfane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。